

Application Notes and Protocols for Reactions Involving Octadecyl 4-chlorobenzenesulfonate

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Compound of Interest

Compound Name: Octadecyl 4-chlorobenzenesulfonate

Cat. No.: B130724

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl 4-chlorobenzenesulfonate is a long-chain alkylating agent recognized for its utility in the synthesis of specialized organic molecules. Its chemical structure, featuring a lipophilic octadecyl chain and a good leaving group (4-chlorobenzenesulfonate), makes it a suitable reagent for introducing the octadecyl moiety onto various nucleophilic substrates. This is particularly valuable in the development of amphiphilic molecules, such as styryl dyes and lipophilic carbocyanines, which have applications in biological imaging and materials science. The primary reaction mechanism involves nucleophilic substitution (S_N2), where a nucleophile attacks the carbon atom adjacent to the sulfonate ester, displacing the 4-chlorobenzenesulfonate anion.

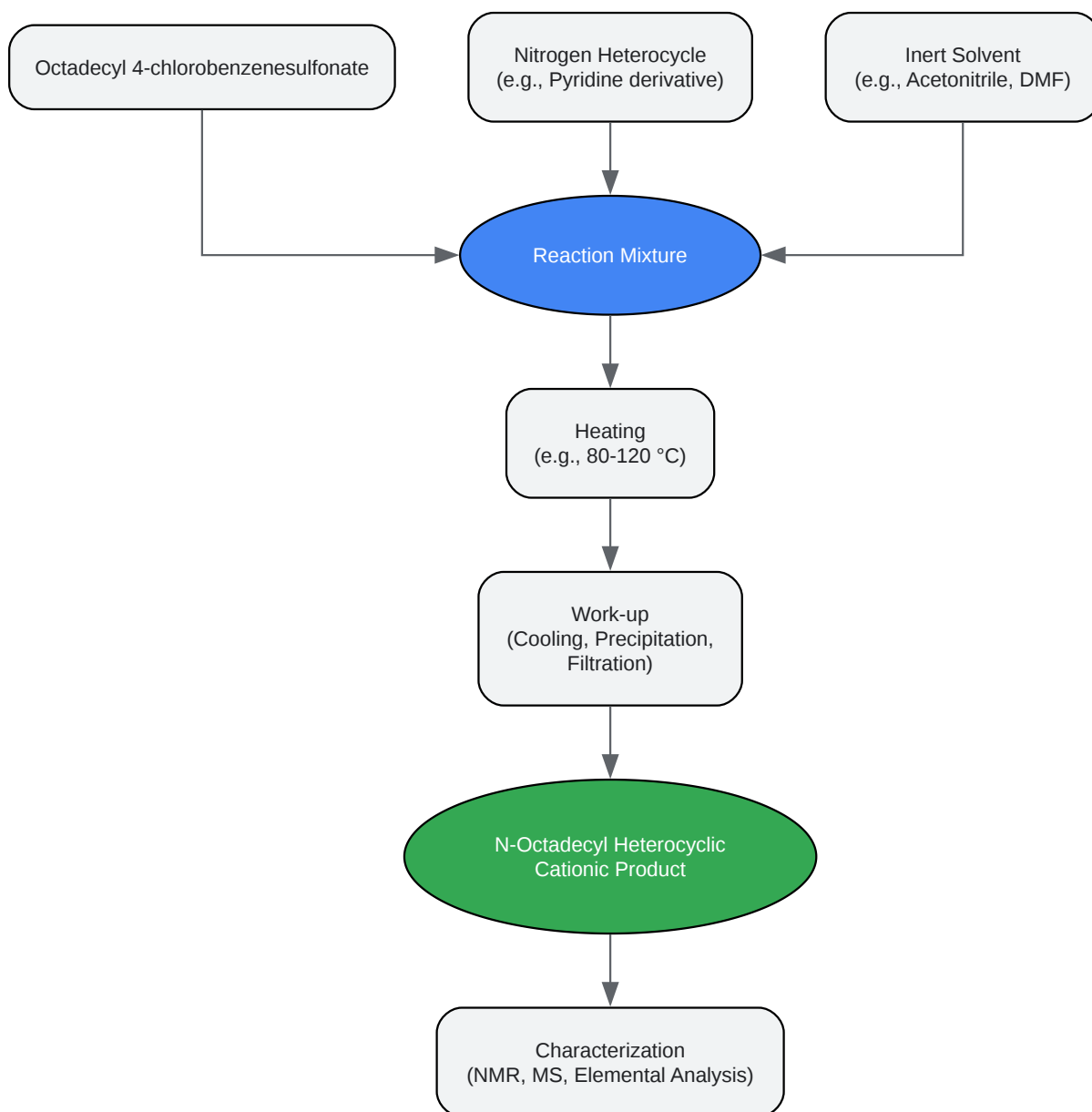
Key Applications and Experimental Overviews

The principal application of **Octadecyl 4-chlorobenzenesulfonate** is as an alkylating agent in the synthesis of cationic compounds, particularly those involving the quaternization of nitrogen-containing heterocycles. These reactions are foundational in the creation of novel dyes and lipophilic cations with potential applications in drug delivery and as mitochondrial-targeting agents.

General Reaction Scheme: N-Alkylation of Heterocycles

The reaction of **Octadecyl 4-chlorobenzenesulfonate** with a nitrogen-containing heterocycle, such as a pyridine or quinoline derivative, results in the formation of a quaternary ammonium salt. This reaction introduces the long octadecyl chain onto the heterocyclic nitrogen, significantly increasing the lipophilicity of the resulting cation.

Logical Workflow for N-Alkylation:



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Caption: General workflow for the N-alkylation of a nitrogen heterocycle using **Octadecyl 4-chlorobenzenesulfonate**.

Hypothetical Protocol: Synthesis of N-Octadecyl-4-methylpyridinium 4-chlorobenzenesulfonate

Disclaimer: The following protocol is a generalized procedure based on common N-alkylation reactions of similar alkyl sulfonates. Specific experimental data for reactions involving **Octadecyl 4-chlorobenzenesulfonate** could not be located in the public domain. Researchers should perform small-scale test reactions to optimize conditions.

This protocol describes the synthesis of a lipophilic pyridinium salt, a precursor that could be used in the synthesis of styryl dyes.

Materials

Reagent/Solvent	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Octadecyl 4-chlorobenzenesulfonate	C ₂₄ H ₄₁ ClO ₃ S	445.10	34184-41-3
4-Methylpyridine (4-Picoline)	C ₆ H ₇ N	93.13	108-89-4
Acetonitrile (anhydrous)	C ₂ H ₃ N	41.05	75-05-8
Diethyl ether (anhydrous)	C ₄ H ₁₀ O	74.12	60-29-7

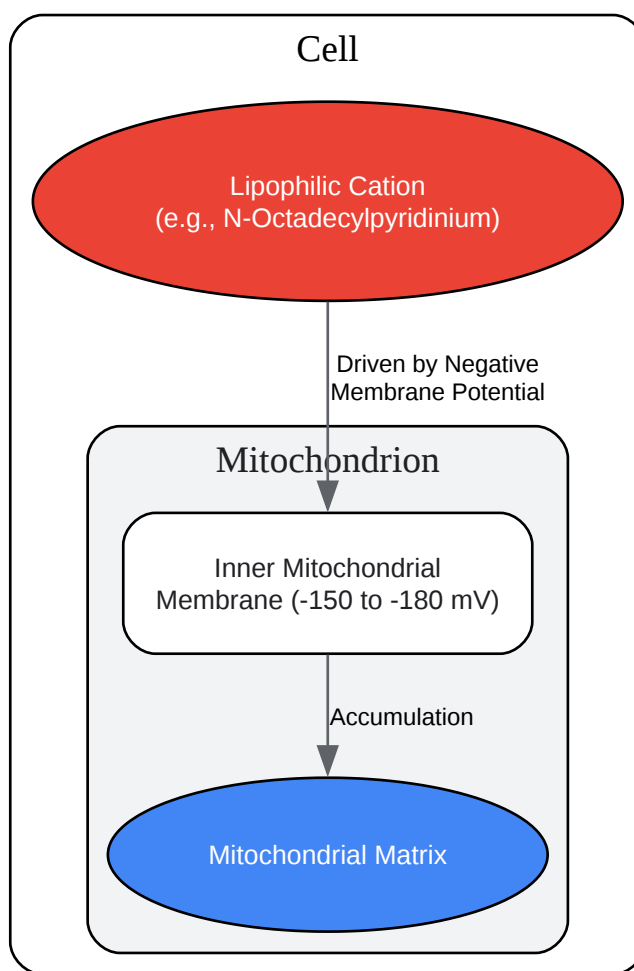
Experimental Procedure

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **Octadecyl 4-chlorobenzenesulfonate** (4.45 g, 10 mmol) in 40 mL of anhydrous acetonitrile.

- **Addition of Nucleophile:** To the stirred solution, add 4-methylpyridine (1.02 mL, 10.5 mmol, 1.05 equivalents) via a syringe.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
- **Product Isolation:** After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add anhydrous diethyl ether (approximately 40-50 mL) to the stirred solution to induce precipitation of the product.
- **Purification:** Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.
- **Drying:** Dry the purified solid product under vacuum to a constant weight.
- **Characterization:** The structure and purity of the N-octadecyl-4-methylpyridinium 4-chlorobenzenesulfonate can be confirmed by ^1H NMR, ^{13}C NMR, mass spectrometry, and elemental analysis.

Signaling Pathway Analogy: Cationic Targeting of Mitochondria

Lipophilic cations, which can be synthesized using **Octadecyl 4-chlorobenzenesulfonate**, are known to accumulate in mitochondria due to the negative mitochondrial membrane potential. This targeting can be exploited for the delivery of therapeutic agents to the mitochondria of cancer cells.



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Caption: Accumulation of lipophilic cations within the mitochondrial matrix.

Conclusion

Octadecyl 4-chlorobenzenesulfonate serves as a valuable synthetic tool for the introduction of the octadecyl group, enabling the synthesis of lipophilic cationic molecules. The protocols and workflows provided herein offer a foundational understanding for researchers to design and execute experiments involving this reagent. Due to the lack of specific published experimental data, careful optimization of reaction conditions is highly recommended for any new synthetic application.

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